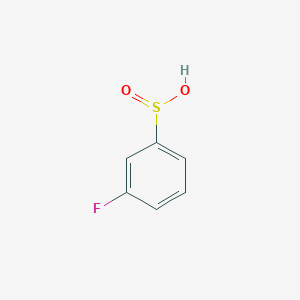
3-Fluorobenzene-1-sulfinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluorobenzene-1-sulfinic acid: is an organic compound with the molecular formula C6H5FO2S. It is a derivative of benzenesulfinic acid where a fluorine atom is substituted at the third position of the benzene ring. This compound is known for its unique chemical properties and reactivity, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluorobenzene-1-sulfinic acid typically involves the sulfonation of fluorobenzene derivatives. One common method is the reaction of 3-fluorobenzenesulfonyl chloride with a reducing agent such as sodium sulfite or sodium bisulfite under controlled conditions. The reaction proceeds as follows:
3-Fluorobenzenesulfonyl chloride+Na2SO3→3-Fluorobenzene-1-sulfinic acid+NaCl
Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonation processes using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Fluorobenzene-1-sulfinic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-fluorobenzenesulfonic acid.
Reduction: Reduction reactions can convert it to 3-fluorobenzenethiol.
Substitution: The sulfinic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products:
Oxidation: 3-Fluorobenzenesulfonic acid.
Reduction: 3-Fluorobenzenethiol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: 3-Fluorobenzene-1-sulfinic acid is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms and protein interactions involving sulfinic acid groups.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 3-Fluorobenzene-1-sulfinic acid involves its ability to act as a nucleophile or electrophile in various chemical reactions. The sulfinic acid group can participate in redox reactions, forming sulfonic acids or thiols. The fluorine atom’s presence can influence the compound’s reactivity and interaction with other molecules, making it a valuable tool in chemical and biological studies.
Comparison with Similar Compounds
Benzenesulfinic acid: Lacks the fluorine atom, making it less reactive in certain chemical reactions.
3-Chlorobenzene-1-sulfinic acid: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and applications.
3-Bromobenzene-1-sulfinic acid: Contains a bromine atom, which affects its chemical properties and uses.
Uniqueness: 3-Fluorobenzene-1-sulfinic acid is unique due to the presence of the fluorine atom, which enhances its reactivity and stability in various chemical reactions. This makes it a valuable compound for specific applications where other sulfinic acids may not be as effective.
Properties
Molecular Formula |
C6H5FO2S |
|---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
3-fluorobenzenesulfinic acid |
InChI |
InChI=1S/C6H5FO2S/c7-5-2-1-3-6(4-5)10(8)9/h1-4H,(H,8,9) |
InChI Key |
SEFXPGUSSHQBKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




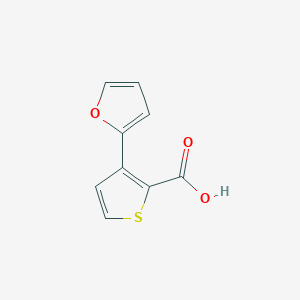
![4-(5H,6H,7H,8H-[1,2,4]Triazolo[1,5-A]pyrazin-2-YL)pyridine](/img/structure/B13190193.png)
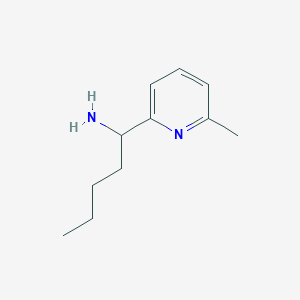


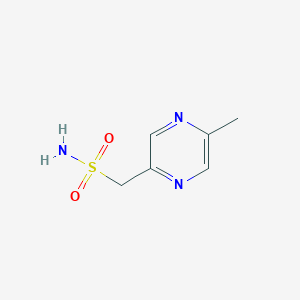

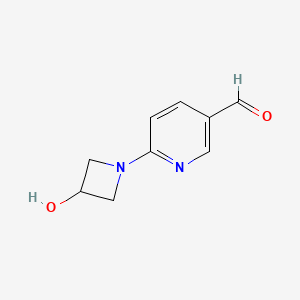

![N-(cyclopropylmethyl)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B13190252.png)
![1,1,2,2-Tetrafluoro-6-azaspiro[3.4]octane](/img/structure/B13190256.png)

